molecular formula C10H14N2S B14346015 N,N,N-Trimethylanilinium thiocyanate CAS No. 90786-84-8

N,N,N-Trimethylanilinium thiocyanate

Cat. No.: B14346015
CAS No.: 90786-84-8
M. Wt: 194.30 g/mol
InChI Key: ALNHPAMBWQAKJO-UHFFFAOYSA-M
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Description

N,N,N-Trimethylanilinium thiocyanate is a quaternary ammonium salt composed of a trimethylanilinium cation and a thiocyanate (SCN⁻) anion. It is synthesized via alkylation of aniline with methyl iodide, followed by ion exchange to replace the iodide with thiocyanate . This compound is notable for its role in coordination chemistry and organic synthesis, where the thiocyanate anion can act as a versatile ligand or nucleophile. Its structure is characterized by a positively charged aromatic ammonium core and a linear thiocyanate counterion, which often participates in hydrogen bonding or metal coordination .

Properties

CAS No.

90786-84-8

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

trimethyl(phenyl)azanium;thiocyanate

InChI

InChI=1S/C9H14N.CHNS/c1-10(2,3)9-7-5-4-6-8-9;2-1-3/h4-8H,1-3H3;3H/q+1;/p-1

InChI Key

ALNHPAMBWQAKJO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.C(#N)[S-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N-Trimethylanilinium thiocyanate can be synthesized through the quaternization of aniline with methyl iodide, followed by anion exchange with thiocyanate. The reaction typically involves:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction completion.

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethylanilinium thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can yield demethylated aniline derivatives.

    Substitution: The thiocyanate anion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N,N-Trimethylanilinium thiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a methylating agent in organic synthesis and as a phase-transfer catalyst in various reactions.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in polymer design, fluor

Comparison with Similar Compounds

N,N,N-Trimethylanilinium Halides and Derivatives

N,N,N-Trimethylanilinium derivatives share the same cationic core but differ in their anions. Key comparisons include:

Property N,N,N-Trimethylanilinium Thiocyanate N,N,N-Trimethylanilinium Bromide N,N,N-Trimethylanilinium Trifluoromethanesulfonate
Molecular Weight Not explicitly reported 262.18 g/mol 313.29 g/mol
Melting Point Not reported 215°C (dec.) Not reported
Solubility Likely polar solvent-soluble Hygroscopic Soluble in organic solvents
Coordination Role Thiocyanate acts as a ligand Bromide is inert Trifluoromethanesulfonate is a poor ligand

The thiocyanate derivative is distinct due to the SCN⁻ anion’s ability to coordinate metals, unlike bromide or trifluoromethanesulfonate. This makes it valuable in synthesizing coordination polymers .

Ammonium Thiocyanate Salts

Ammonium thiocyanate (NH₄SCN) is a simpler analog with similar reactivity but lacks the aromatic quaternary ammonium structure. Key differences:

Property This compound Ammonium Thiocyanate
Cation Stability Aromatic cation enhances stability NH₄⁺ is volatile
Biological Activity Limited data Inhibits iodide uptake
Coordination Modes Predominantly terminal or bridging Forms diverse metal complexes

Comparison in Coordination Chemistry

Thiocyanate Coordination Modes

Thiocyanate anions exhibit terminal (N- or S-bound) or bridging (μ-1,3 or μ-1,1,3) coordination. In this compound, the SCN⁻ typically binds metals via nitrogen, as seen in ruthenium complexes like [Ru(py)₄(NCS)₂], where SCN⁻ retains linearity (N-C-S angle >179°) . This contrasts with transition-metal thiocyanates (e.g., Cu(NCS)₂), where SCN⁻ adopts bridging modes to form chains or networks .

Structural Variability in Polymers

This compound’s bulky cation may limit structural diversity compared to smaller cations. For example:

  • Cadmium Polymers : [Cd₃(NCS)₂(3-pyc)₄(H₂O)₄] uses SCN⁻ in both terminal and bridging modes, creating 2D networks .
  • Copper Polymers: [Cu(NCS)₂(4-cyanopyridine)₂] forms isotypic structures with β-1,3 bridging, a motif less accessible with bulky cations .

Reactivity and Functional Comparisons

Nucleophilic Reactivity

The thiocyanate anion in this compound participates in nucleophilic substitutions, akin to NH₄SCN. For example, both react with hydrazonoyl halides to form thiadiazoles . However, the trimethylanilinium cation may influence reaction rates due to steric or electronic effects.

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